

# GPR84 Agonist-1: A Deep Dive into Downstream Signaling and Functional Outcomes

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immune responses. Activation of GPR84 by its agonists triggers a cascade of downstream signaling events that modulate cellular functions, particularly in immune cells like macrophages and neutrophils. This technical guide provides a comprehensive overview of the downstream targets of GPR84 agonists, with a focus on the well-characterized synthetic agonist 6-n-octylaminouracil (6-OAU), often considered a reference GPR84 agonist. We present quantitative data on agonist-induced effects, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to facilitate further research and drug development efforts in this area.

## **Core Signaling Pathways of GPR84 Activation**

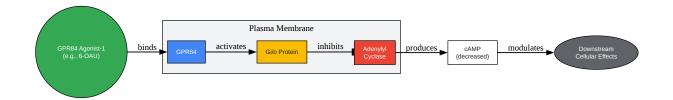
GPR84 is a Gi/o-coupled receptor, and its activation by an agonist such as 6-OAU primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Beyond this primary pathway, GPR84 activation also instigates signaling through other important cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][3] Furthermore, agonist binding can induce calcium mobilization and β-arrestin recruitment, which contributes to receptor desensitization and internalization.[4][5]



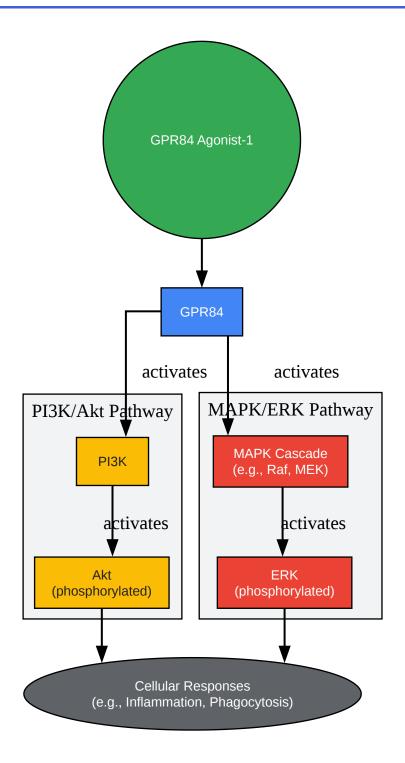
## **Gαi/o-Mediated Inhibition of cAMP**

Upon agonist binding, GPR84 undergoes a conformational change that activates the associated heterotrimeric Gi/o protein. The  $G\alpha$ i subunit then inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[1]

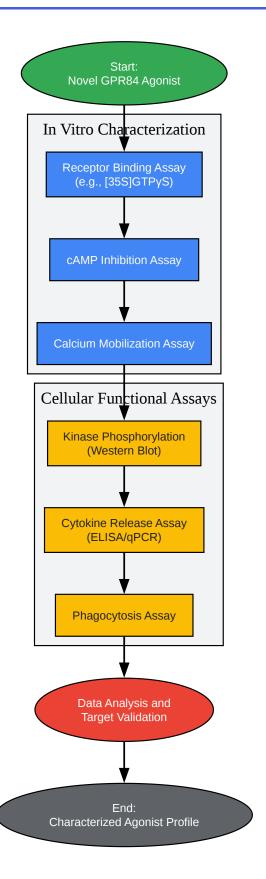












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